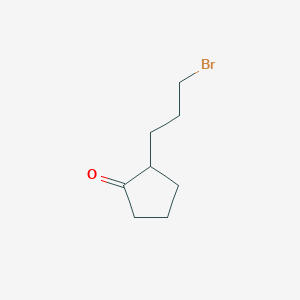
2-(3-Bromopropyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)cyclopentan-1-one is an organic compound with the molecular formula C₈H₁₃BrO. It is a cyclopentanone derivative where a bromopropyl group is attached to the cyclopentanone ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Bromopropyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Reduction: Cyclopentanol derivatives.
Oxidation: Cyclopentanone carboxylic acids or other oxidized products.
Scientific Research Applications
2-(3-Bromopropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclopent-2-enone: Another brominated cyclopentanone derivative with similar reactivity but different structural properties.
Cyclopentanone: The parent compound without the bromopropyl group, used as a starting material in various syntheses.
1,3-Dibromopropane: A reagent used in the synthesis of 2-(3-Bromopropyl)cyclopentan-1-one
Uniqueness
This compound is unique due to the presence of both a bromine atom and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it valuable in research and industrial processes .
Properties
CAS No. |
10468-38-9 |
|---|---|
Molecular Formula |
C8H13BrO |
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-(3-bromopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C8H13BrO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 |
InChI Key |
YXQTWFZXGVXHJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


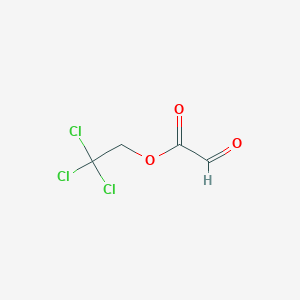

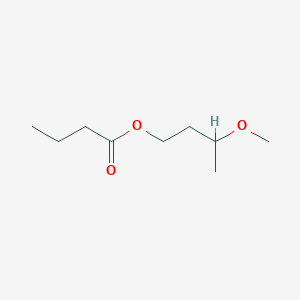
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)



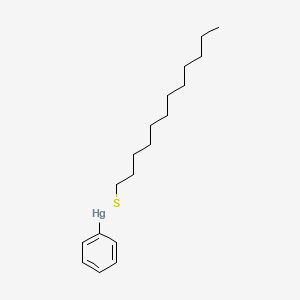
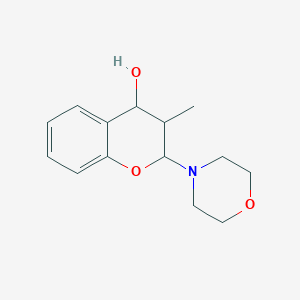
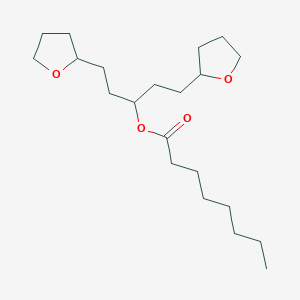
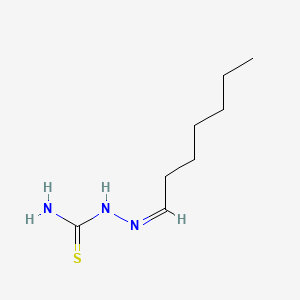
![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
